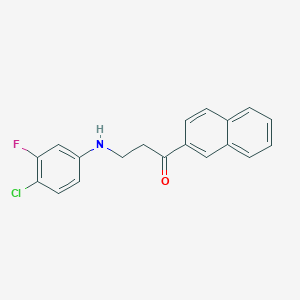
3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone is a synthetic organic compound that belongs to the class of aromatic ketones. This compound features a naphthyl group and a substituted aniline moiety, making it potentially interesting for various chemical and pharmaceutical applications.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potentially useful in the development of pharmaceutical agents due to its unique structure.
Industry: Could be used in the manufacture of specialty chemicals or materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-chloro-3-fluoroaniline, is prepared through halogenation reactions.
Coupling with Naphthyl Group: The aniline derivative is then coupled with a naphthyl group through a Friedel-Crafts acylation reaction, using a suitable acylating agent like 2-naphthoyl chloride.
Final Product Formation: The intermediate product undergoes further reactions, such as reduction or substitution, to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the aniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone
- 3-(3-Fluoroanilino)-1-(2-naphthyl)-1-propanone
- 3-(4-Chloro-3-fluoroanilino)-1-(1-naphthyl)-1-propanone
Uniqueness
3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone is unique due to the presence of both chloro and fluoro substituents on the aniline ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
3-(4-chloro-3-fluoroanilino)-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO/c20-17-8-7-16(12-18(17)21)22-10-9-19(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,22H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAJTOXUKKOVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
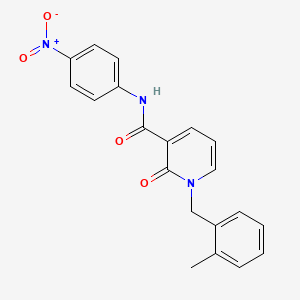
![2-{8-methoxy-6,12,12-trimethyl-4-oxo-3,11-dioxatricyclo[8.4.0.0,2,7]tetradeca-1,5,7,9-tetraen-5-yl}acetic acid](/img/structure/B2739630.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide](/img/structure/B2739632.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide](/img/structure/B2739635.png)
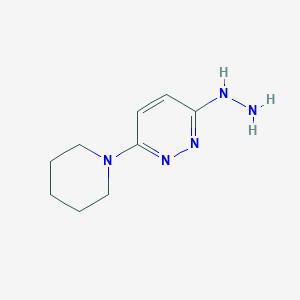
![1-(4-Chloro-phenyl)-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone](/img/structure/B2739639.png)
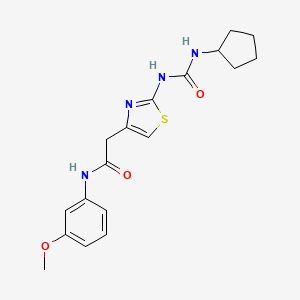
![N-[3-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2739643.png)
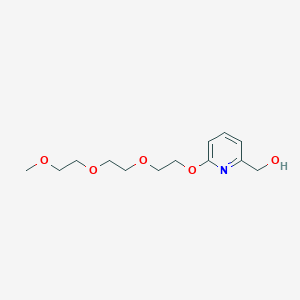
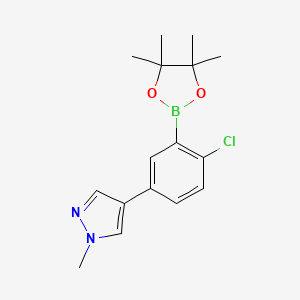
![5-METHYL-3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE](/img/structure/B2739647.png)
![(E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide](/img/structure/B2739649.png)
![3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2739652.png)
